14-Methylpentadecane-1,2-diol
Description
14-Methylpentadecane-1,2-diol is a branched aliphatic diol with a 15-carbon backbone and a methyl substituent at the 14th position. Its structure comprises two hydroxyl groups at the terminal (C1 and C2) positions. Branched diols like 14-Methylpentadecane-1,2-diol are of interest in surfactant synthesis, polymer chemistry, and biomedical research due to their amphiphilic nature and hydrogen-bonding capabilities .
Properties
CAS No. |
85756-65-6 |
|---|---|
Molecular Formula |
C16H34O2 |
Molecular Weight |
258.44 g/mol |
IUPAC Name |
14-methylpentadecane-1,2-diol |
InChI |
InChI=1S/C16H34O2/c1-15(2)12-10-8-6-4-3-5-7-9-11-13-16(18)14-17/h15-18H,3-14H2,1-2H3 |
InChI Key |
GQFAXQVGFKGPKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCC(CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14-Methylpentadecane-1,2-diol typically involves the hydroxylation of alkenes. One common method is the dihydroxylation of alkenes using osmium tetroxide or potassium permanganate, which results in the formation of vicinal diols . Another approach involves the oxidation of terminal alkenes to epoxides, followed by hydrolysis under alkaline conditions to yield the desired diol .
Industrial Production Methods: Industrial production of 1,2-diols, including 14-Methylpentadecane-1,2-diol, often employs large-scale oxidation reactions. These processes are designed to be efficient and environmentally friendly, avoiding the use of toxic or corrosive chemicals and minimizing waste .
Chemical Reactions Analysis
Types of Reactions: 14-Methylpentadecane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The compound can be reduced to form alkanes or other reduced forms.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like lead tetraacetate or periodic acid are commonly used for the oxidative cleavage of diols.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
14-Methylpentadecane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 14-Methylpentadecane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The oxidative cleavage of the diol can lead to the formation of reactive intermediates that further interact with biological molecules .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table highlights key structural and molecular differences between 14-Methylpentadecane-1,2-diol and related diols/phenolic compounds:
Key Observations :
- Aromatic vs. Aliphatic Diols: Hydroxytyrosol, an aromatic diol from olive by-products, exhibits higher polarity and antioxidant activity due to its phenolic structure, contrasting with the aliphatic 14-Methylpentadecane-1,2-diol’s non-reactive backbone .
Physicochemical Properties
- Melting Point : Longer-chain diols (C14–C16) typically have melting points between 50–80°C. Branching in 14-Methylpentadecane-1,2-diol could disrupt crystallinity, lowering its melting point compared to linear counterparts .
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